

# Application Notes: Dysprosium-165 Production and Use in Arthritis Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dysprosium-164*

Cat. No.: *B084499*

[Get Quote](#)

## Introduction

Radiation synovectomy, also known as radiosynoviorthesis, is a therapeutic procedure used to treat persistent synovitis, a common feature of inflammatory joint diseases like rheumatoid arthritis. The treatment involves the intra-articular injection of a beta-emitting radionuclide, which irradiates and ablates the inflamed synovial membrane, thereby reducing joint pain and effusion. Dysprosium-165 (Dy-165) has emerged as a highly effective and safe radionuclide for this purpose, offering distinct advantages over longer-lived isotopes like Yttrium-90.[1][2][3]

The key advantages of Dy-165 include its short physical half-life of 2.33 hours (139 minutes) and a suitable beta particle energy for penetrating the inflamed synovium (maximum 1.29 MeV).[4][5][6] The short half-life significantly reduces the radiation dose to non-target organs in the event of leakage from the joint capsule.[1][4] Dy-165 is produced by the neutron irradiation of stable **Dysprosium-164** (Dy-164).[4][7] For therapeutic use, it is formulated into Dysprosium-165-ferric hydroxide macroaggregates (Dy-165-FHMA), particles large enough to be retained within the synovial space, minimizing systemic leakage.[4][8][9]

These application notes provide a comprehensive overview and detailed protocols for the production of Dy-165 from Dy-164, its formulation into Dy-165-FHMA, quality control procedures, and its application in the treatment of arthritis.

## Production of Dysprosium-165 from Dysprosium-164

Dysprosium-165 is produced via the neutron capture reaction of its stable isotope,

**Dysprosium-164**. This process involves irradiating a target of enriched Dy-164 oxide in a high-flux nuclear reactor.[4][7] The high thermal neutron absorption cross-section of Dy-164 makes this a highly efficient production route.[10][11]

### 1.1 Nuclear Reaction Data

The production follows the (n,y) reaction pathway. Key nuclear properties relevant to this process are summarized in the table below.

| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns)       | Product | Half-Life                         | Max. Beta Energy (MeV)              | Principal Gamma Energy (keV) |
|---------|-----------------------|-----------------------------------------------------|---------|-----------------------------------|-------------------------------------|------------------------------|
| Dy-164  | 28.2%[7]              | ~950 (for natural Dy, ~80% from Dy-164)<br>[12][13] | Dy-165  | N/A                               | N/A                                 | N/A                          |
| Dy-165  | N/A                   | N/A                                                 | N/A     | 2.33 hours<br>(139 min)<br>[4][9] | 1.29<br>(83%),<br>1.19 (15%)<br>[6] | 94.7<br>(3.6%)[5]<br>[6]     |

### 1.2 Production Protocol

A detailed protocol for the production of Dy-165 is outlined below. This protocol assumes access to a nuclear reactor and appropriate hot cell facilities for handling radioactive materials.

#### 1.2.1 Materials and Equipment

- Enriched **Dysprosium-164** Oxide ( $Dy_2O_3$ ) powder (enrichment >95%)[7]
- High-purity quartz ampoule

- Nuclear reactor with a thermal neutron flux  $> 1 \times 10^{13} \text{ n/cm}^2/\text{s}$
- Remote handling equipment (manipulators) within a shielded hot cell
- Ampoule opener
- Sterile, pyrogen-free 0.1 M Hydrochloric Acid (HCl)
- Sterile, sealed vial

### 1.2.2 Methodology

- Target Preparation: Accurately weigh a specific amount of enriched Dy-164 oxide powder and seal it in a high-purity quartz ampoule.
- Irradiation: Irradiate the sealed ampoule in a nuclear reactor. The irradiation time is calculated based on the reactor's neutron flux and the target mass to achieve the desired activity of Dy-165.
- Post-Irradiation Handling: Transfer the irradiated ampoule to a shielded hot cell using a transfer cask.
- Dissolution: Using remote manipulators, carefully open the ampoule. Dissolve the irradiated Dy-164/Dy-165 oxide powder in a minimal volume of sterile 0.1 M HCl to form Dysprosium Chloride ( $\text{DyCl}_3$ ).
- Final Product: Transfer the resulting radioactive Dy-165 solution into a sterile, sealed vial for use in the formulation of Dy-165-FHMA.



[Click to download full resolution via product page](#)

Caption: Workflow for the production of Dysprosium-165 via neutron irradiation.

## Preparation of Dy-165-Ferric Hydroxide Macroaggregates (FHMA)

To ensure retention within the joint space and minimize leakage, the aqueous Dy-165 is co-precipitated with ferric hydroxide to form macroaggregates (FHMA).[4][14] The particle size is critical for efficacy and safety, with a target range of 3-5  $\mu\text{m}$  being ideal.[9]

## 2.1 Protocol for Dy-165-FHMA Formulation

### 2.1.1 Materials and Equipment

- Sterile Dy-165 solution (from Section 1.2)
- Sterile Ferric Chloride ( $\text{FeCl}_3$ ) solution
- Sterile Sodium Hydroxide (NaOH) solution
- Sterile, pyrogen-free saline (0.9% NaCl)
- Sterile reaction vessel
- Centrifuge
- Ultrasonic bath
- Particle size analyzer or filtration system
- Dose calibrator

### 2.1.2 Methodology

- Mixing: In a sterile reaction vessel, add the sterile Dy-165 solution to a predetermined amount of sterile  $\text{FeCl}_3$  solution.
- Co-precipitation: While vigorously stirring, rapidly add sterile NaOH solution to the Dy-165/ $\text{FeCl}_3$  mixture. This will cause the immediate co-precipitation of Dy-165-ferric hydroxide. The final pH should be approximately 9.0.[4]
- Particle Growth & Washing: Allow the precipitate to settle. Centrifuge the suspension to pellet the macroaggregates.

- Resuspension: Discard the supernatant and resuspend the pellet in sterile saline. An ultrasonic bath can be used to aid in creating a uniform suspension.[4]
- Washing (Repeat): Repeat the centrifugation and resuspension steps at least twice to wash the particles and remove any unbound Dy-165.
- Final Formulation: After the final wash, resuspend the Dy-165-FHMA pellet in a final volume of sterile saline suitable for injection.
- Activity Assay: Measure the total radioactivity of the final suspension using a dose calibrator.



[Click to download full resolution via product page](#)

Caption: Formulation workflow for Dysprosium-165-Ferric Hydroxide Macroaggregates.

## Quality Control Protocols

Rigorous quality control is essential to ensure the safety and efficacy of the final Dy-165-FHMA product.

| Parameter            | Specification                                                  | Method                                                                                                                                           |
|----------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size        | Majority of particles between 3-5 $\mu\text{m}$ <sup>[9]</sup> | Serial filtration through calibrated membrane filters or laser particle size analysis. <sup>[4]</sup>                                            |
| Radionuclidic Purity | >99% Dy-165                                                    | Gamma spectroscopy to identify and quantify any radionuclide impurities.                                                                         |
| Radiochemical Purity | >98% of Dy-165 bound to FHMA                                   | Centrifugation of a sample and measurement of radioactivity in the supernatant vs. the pellet.                                                   |
| Leakage Stability    | <1% leakage in 24 hours <i>in vitro</i>                        | Incubation of the final product in human serum or synovial fluid followed by filtration or centrifugation to measure unbound activity over time. |
| Sterility            | Sterile                                                        | Standard microbial culture testing (e.g., USP <71>).                                                                                             |
| Endotoxin Level      | Per institutional/regulatory limits                            | Limulus Amebocyte Lysate (LAL) test.                                                                                                             |

## Application in Arthritis Therapy: Radiosynovectomy Protocol

Dy-165-FHMA is administered directly into the affected joint to treat persistent synovitis. The beta radiation induces necrosis and fibrosis of the inflamed synovial tissue.<sup>[6][15]</sup>

#### 4.1 Patient Selection and Dosage

- Indication: Patients with confirmed chronic inflammatory synovitis (e.g., rheumatoid arthritis) refractory to conventional treatments.[8][15]
- Primary Joint: The knee is the most common and well-studied joint for this therapy.[8][16]
- Dosage: For an adult knee joint, a typical administered activity is 270 mCi (10 GBq).[8][16]

#### 4.2 Administration Protocol

- Joint Aspiration: Under aseptic conditions, perform arthrocentesis to remove as much synovial fluid as possible from the target joint.
- Corticosteroid Injection (Optional): An intra-articular corticosteroid may be injected prior to the radiopharmaceutical to reduce the initial inflammatory reaction.[4]
- Dy-165-FHMA Injection: Inject the prescribed activity of Dy-165-FHMA into the joint space through the same needle.
- Flushing: Flush the needle with saline or local anesthetic to ensure the full dose is delivered into the joint.
- Joint Mobilization: Gently move the joint through its range of motion to ensure even distribution of the macroaggregates.
- Immobilization: Immobilize the treated joint for a period of 48 hours to minimize leakage of the radiopharmaceutical from the joint capsule.[3]



[Click to download full resolution via product page](#)

Caption: Therapeutic mechanism of action for Dy-165-FHMA in radiosynovectomy.

## Summary of Clinical Data

Clinical studies have demonstrated the efficacy and safety of Dy-165-FHMA for treating rheumatoid synovitis of the knee.

### 5.1 Efficacy of Dy-165-FHMA in Knee Arthritis

| Study                       | No. of Knees | Follow-up | Radiographic Stage | Good Result (%) | Fair Result (%)  | Poor Result (%)  |
|-----------------------------|--------------|-----------|--------------------|-----------------|------------------|------------------|
| Sledge et al. (1987)<br>[8] | 59           | 2 Years   | Stage I            | 76%             | Fair/Poor: 24%)  | (Combined        |
|                             |              |           | Stage II           | 59%             | Fair/Poor: 41%)  | (Combined        |
| Zuckerman et al. (1988)[16] | 81           | 1 Year    | Stage I            | 72%             | 23%              | 16%<br>(Overall) |
| 44                          | 2 Years      | Stage I   | 81%                | 16%             | 20%<br>(Overall) |                  |
| 81                          | 1 Year       | Stage II  | 53%                |                 |                  |                  |
| 44                          | 2 Years      | Stage II  | 48%                |                 |                  |                  |

## 5.2 Safety and Dosimetry Data

The primary safety advantage of Dy-165-FHMA is its low extra-articular leakage, resulting in minimal radiation exposure to non-target organs.

| Organ / System                      | Leakage / Dose (Mean Value)              | Reference            |
|-------------------------------------|------------------------------------------|----------------------|
| Venous Blood                        | 0.15% of injected dose                   | <a href="#">[16]</a> |
| Liver                               | 0.64% of injected dose                   | <a href="#">[16]</a> |
| 3.2 rads (24h post-injection)       | <a href="#">[8]</a>                      |                      |
| ~0.3% of injected dose (in rabbits) | <a href="#">[4]</a> <a href="#">[14]</a> |                      |
| Draining Lymph Nodes                | 0.17% of injected dose                   | <a href="#">[16]</a> |
| Whole Body Dose                     | 0.3 rads                                 | <a href="#">[8]</a>  |

## Radiation Safety Protocols

Proper handling of Dy-165 is critical due to its radioactivity. All procedures must be conducted in compliance with institutional and national radiation safety regulations.

### 6.1 General Handling

- ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable. Use time, distance, and shielding to minimize dose.
- Shielding: Use lead or tungsten syringe shields during preparation and administration.
- Monitoring: Use personal dosimeters (e.g., ring dosimeters) to monitor extremity dose.
- Contamination Control: Work on absorbent, plastic-backed paper. Regularly monitor work areas, hands, and clothing for contamination with a survey meter (e.g., a GM counter).[\[17\]](#) [\[18\]](#)

### 6.2 Administration Safety

- Personnel: Only personnel trained in radiation safety and the handling of unsealed radionuclides should perform the procedure.[\[19\]](#)[\[20\]](#)

- Spill Management: Have a spill kit readily available. In case of a spill, follow institutional procedures for containment, decontamination, and reporting.

### 6.3 Waste Disposal

- Decay-in-Storage: Due to its very short half-life, all contaminated materials (syringes, vials, gloves, absorbent paper) can be stored in a designated, shielded radioactive waste container.
- Disposal: After 10 half-lives (~24 hours), the radioactivity will have decayed to background levels, and the waste can typically be disposed of as regular biohazardous waste, following a final radiation survey to confirm.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tech.snmjournals.org](http://tech.snmjournals.org) [tech.snmjournals.org]
- 2. Therapeutic application of dysprosium-165-FHMA in the treatment of rheumatoid knee effusions [inis.iaea.org]
- 3. A comparative study of the safety and efficacy of dysprosium-165 hydroxide macroaggregate and yttrium-90 silicate colloid in radiation synovectomy--a multicentre double blind clinical trial. Australian Dysprosium Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [irpa.net](http://irpa.net) [irpa.net]
- 6. Radiation Synovectomy: An Enticing Treatment Option for Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [tracesciences.com](http://tracesciences.com) [tracesciences.com]
- 8. Synovectomy of the rheumatoid knee using intra-articular injection of dysprosium-165-ferric hydroxide macroaggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The development of dysprosium-165 hydroxide macroaggregates for radiation synovectomy [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. CROSS-SECTION ESTIMATES FOR DYSPROSIUM (Technical Report) | OSTI.GOV [osti.gov]
- 12. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 13. epj-conferences.org [epj-conferences.org]
- 14. Dysprosium-165 ferric hydroxide macroaggregates for radiation synovectomy. [Rabbits] (Journal Article) | OSTI.GOV [osti.gov]
- 15. [Radiosynovectomy with dysprosium-165 iron hydroxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of rheumatoid arthritis using radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. Radiation Safety Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. ehs.ku.edu [ehs.ku.edu]
- 20. westernu.edu [westernu.edu]
- To cite this document: BenchChem. [Application Notes: Dysprosium-165 Production and Use in Arthritis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084499#using-dysprosium-164-for-dysprosium-165-production-in-arthritis-therapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)